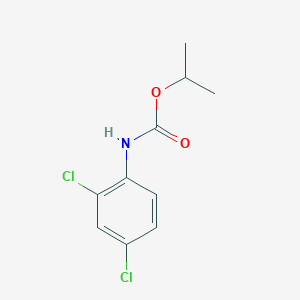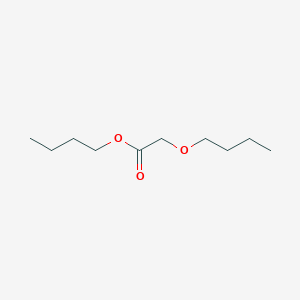
Butyl butoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl butoxyacetate is an organic compound with the chemical formula C10H20O3. It is a colorless liquid that is commonly used as a solvent in various industrial applications. This compound is known for its ability to dissolve a wide range of substances, making it valuable in the production of coatings, inks, and cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl butoxyacetate can be synthesized through the esterification of butanol and butoxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This method involves the use of a reactor where butanol and butoxyacetic acid are continuously fed, and the esterification reaction takes place. The product is then separated and purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl butoxyacetate primarily undergoes hydrolysis and transesterification reactions. In hydrolysis, the ester is broken down into butanol and butoxyacetic acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: Butanol and butoxyacetic acid
Transesterification: New ester and alcohol
Wissenschaftliche Forschungsanwendungen
Butyl butoxyacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a solvent for various reactions and processes. Its ability to dissolve both polar and nonpolar substances makes it a versatile solvent for organic synthesis and analytical chemistry.
Biology
In biological research, this compound is used as a solvent for the extraction and purification of biomolecules. It is also employed in the preparation of samples for chromatographic analysis.
Medicine
In the medical field, this compound is used as a solvent in the formulation of pharmaceuticals. Its low toxicity and high solvency power make it suitable for use in drug delivery systems and topical formulations.
Industry
Industrially, this compound is used in the production of coatings, inks, and cleaning agents. Its ability to dissolve a wide range of substances makes it valuable in the formulation of paints, varnishes, and printing inks.
Wirkmechanismus
The mechanism of action of butyl butoxyacetate is primarily based on its solvency power. It interacts with various substances through hydrogen bonding, dipole-dipole interactions, and van der Waals forces, allowing it to dissolve both polar and nonpolar compounds. This property makes it an effective solvent for a wide range of applications.
Vergleich Mit ähnlichen Verbindungen
Butyl butoxyacetate can be compared with other similar compounds, such as butyl acetate, ethyl acetate, and propyl acetate. While all these compounds are esters and share similar solvency properties, this compound is unique in its ability to dissolve a broader range of substances due to its longer carbon chain and additional ether linkage.
Similar Compounds
- Butyl acetate
- Ethyl acetate
- Propyl acetate
- Butyl butyrate
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and effectiveness as a solvent in various industrial and research applications.
Eigenschaften
CAS-Nummer |
10397-22-5 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
butyl 2-butoxyacetate |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-12-9-10(11)13-8-6-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
URBZEXMYYYABCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


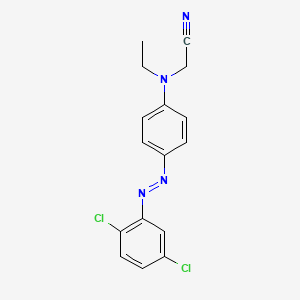




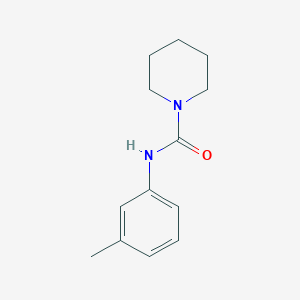
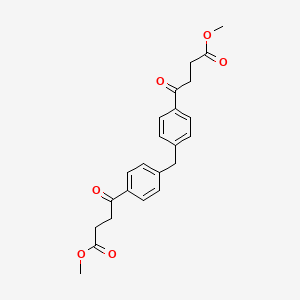

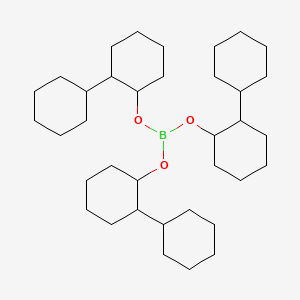
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)

![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)

